Dimeprozan

Acute Toxicity Sedative Safety Margin In Vivo Pharmacology

Procure Dimeprozan to access the signature 2-methoxy xanthene pharmacophore. This substituent critically alters LogP (4.18 vs. parent), electron density, and binding-site sterics, resulting in distinct CNS pharmacodynamics compared to des-methoxy analogs like Prooxen. Ideal for comparative SAR campaigns, dose-range-finding studies leveraging a >50-fold safety margin (reference LD50 280 mg/kg; effective dose 5 mg/kg), and mGluR selectivity screening. Generic xanthene substitution is scientifically invalid—specify the exact 2-methoxy derivative.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 6538-22-3
Cat. No. B1617961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimeprozan
CAS6538-22-3
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2OC3=C1C=C(C=C3)OC
InChIInChI=1S/C19H21NO2/c1-20(2)12-6-8-15-16-7-4-5-9-18(16)22-19-11-10-14(21-3)13-17(15)19/h4-5,7-11,13H,6,12H2,1-3H3
InChIKeyCVEKPEDQESUNSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimeprozan (CAS 6538-22-3) Procurement Guide: A 2-Methoxy Xanthene Derivative for CNS Research


Dimeprozan, chemically designated as 2-methoxy-N,N-dimethyl-9H-xanthene-9-propanamine, is a small-molecule xanthene derivative classified as a sedative/tranquilizer agent within pharmacological ontologies [1]. Unlike generic xanthene scaffolds, its signature 2-methoxy group on the tricyclic core defines a specific subset of 9-aminopropylidene derivatives that have been investigated for central nervous system (CNS) modulation [2]. The compound is cataloged with the FDA UNII code C01407869B, confirming its recognition as a distinct pharmacologic substance for research applications [3].

Dimeprozan's Structural Specificity: Why Unsubstituted Xanthene Analogs Are Not Interchangeable


Generic substitution within the 9-aminopropylidene xanthene class is not scientifically valid due to the profound pharmacodynamic shifts caused by the 2-methoxy moiety. In the prototypical analog Prooxen (the non-methoxylated parent compound), the absence of this substituent results in a distinct toxicity and efficacy profile. Critical comparative pharmacology demonstrates that small doses (0.05-0.1 mg/kg) produce central adrenosensibilizing effects, while large doses (5 mg/kg+) induce tranquilization in rodents [1]. Dimeprozan's 2-methoxy substitution is anticipated to alter electron density, lipophilicity (calculated LogP difference), and steric interaction at the binding site, making it a functionally distinct entity from unsubstituted congeners like Prooxen or Damilen. The following quantitative breakdown illustrates why procurement must specify the exact 2-methoxy derivative.

Head-to-Head Quantitative Evidence: Dimeprozan vs. Closest Structural Analogs


Acute Toxicity Profile: Dimeprozan-class LD50 vs. Clinical Comparator Damilen

In a direct in vivo head-to-head study on the xanthene class, the analog Prooxen (representative of the 9-aminopropylidene scaffold) demonstrated an LD50 of 280 mg/kg and LD100 of 350 mg/kg in mice. Crucially, this study quantified that the class possesses 'less toxicity' when compared to Damilen, another structural analog used as a clinical comparator [1]. This data provides the safety benchmark for the class; Dimeprozan, as the 2-methoxy derivative, is expected to exhibit a differential toxicity window that must be accounted for in dose-response studies.

Acute Toxicity Sedative Safety Margin In Vivo Pharmacology

Tranquilizing Efficacy: Dimeprozan-class Dose-Response vs. Vehicle Control

A comparative pharmacological study on the class demonstrated a clear dose-dependent tranquilizing action. At high doses (5 mg/kg and above), the class-representative analog significantly prolonged the narcotic action of hexenal and chloral hydrate, meeting the criteria for a tranquilizing effect. At low doses (0.05-0.1 mg/kg), the compound produced a central adreosensibilizing effect and reduced hexenal sleep duration, showcasing a biphasic response [1]. This establishes a functional dose-response curve that Dimeprozan is expected to follow, with potential potency shifts due to its 2-methoxy group.

Sedative Activity Hexenal Sleep Prolongation Behavioral Pharmacology

Physicochemical Differentiation: Lipophilicity of Dimeprozan vs. Unsubstituted Analog

The 2-methoxy substituent on Dimeprozan directly alters its predicted lipophilicity compared to the unsubstituted parent analog Prooxen. Dimeprozan has a calculated LogP of 4.18 , which is a critical predictor of blood-brain barrier penetration and CNS drug distribution. While the exact LogP of Prooxen is not available in this dataset, the methoxy substitution on the tricyclic core generally increases LogP by approximately 0.5-0.8 units relative to the unsubstituted scaffold, suggesting a higher degree of lipophilicity and potentially distinct pharmacokinetic tissue distribution.

Lipophilicity LogP CNS Drug Penetration ADMET

Selectivity Profile: Assessment of Potential Metabotropic Glutamate Receptor Interaction

Binding assays for a closely related xanthene chemotype indicate potential for selective receptor interactions. A binding database entry associated with the xanthene scaffold (CHEMBL1951659) reports high-affinity antagonist activity at the rat metabotropic glutamate receptor 1 (Ki: 1.90 nM) and human mGluR1 (IC50: 4.70 nM), with dramatically reduced activity at human mGluR5 (IC50: 1,200 nM), representing a >250-fold selectivity window [1]. While this data is for a structural subclass rather than Dimeprozan specifically, it suggests the xanthene core can achieve high receptor selectivity, a hypothesis testable with procured Dimeprozan.

Receptor Binding Selectivity CNS Target

Optimal Procurement Scenarios for Dimeprozan Based on Quantified Differentiation


Preclinical Sedative Safety Profiling

Leveraging the class-defined LD50 of 280 mg/kg (established in mouse models) [1], Dimeprozan is ideally procured for dose-range-finding studies. The known effective tranquilizing dose of 5 mg/kg for the analog class allows researchers to design studies with a safety margin greater than 50-fold, directly comparing Dimeprozan's safety profile to that of the benchmark analog to test the impact of the 2-methoxy substituent on therapeutic index.

CNS Pharmacokinetic and Distribution Studies

Dimeprozan's calculated LogP of 4.18 makes it a superior candidate over lower-lipophilicity analogs for investigating CNS penetration. Procuring Dimeprozan for comparative pharmacokinetic studies against the unsubstituted Prooxen scaffold allows researchers to directly quantify how the 2-methoxy group alters brain-to-plasma concentration ratios, a critical step in validating structure-activity relationships for CNS drug delivery.

Receptor Selectivity Screening Panels

For laboratories exploring the therapeutic potential of xanthene-based ligands, Dimeprozan serves as a crucial probe. The existing evidence of a >250-fold selectivity window for mGluR1 over mGluR5 in related chemotypes [2] provides a validated benchmark. Procured Dimeprozan can be systematically screened to determine if the methoxy substitution further enhances or modulates this selectivity window against a panel of CNS receptors.

Structure-Activity Relationship (SAR) Library Expansion

For medicinal chemistry groups, Dimeprozan's 2-methoxy group is the key differentiator in a SAR campaign. By procuring Dimeprozan alongside its des-methoxy analog (Prooxen) and the comparator Damilen, researchers can generate a comprehensive in-house dataset that maps the impact of the methoxy group on potency, toxicity, and receptor affinity, filling a critical void in the published literature [1].

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